Icmt-IN-6
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Overview
Description
Icmt-IN-6 is a highly selective inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound has shown significant potential in scientific research, particularly in the field of cancer therapy, due to its ability to inhibit the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Icmt-IN-6, also known as compound 29, is synthesized through a series of chemical reactions. The synthetic route involves the use of various reagents and catalysts to achieve the desired molecular structure. The specific details of the synthetic route and reaction conditions are proprietary and not publicly available .
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis to produce larger quantities of the compound. This process requires optimization of reaction conditions to ensure high yield and purity. The production methods are typically kept confidential by the manufacturing companies .
Chemical Reactions Analysis
Types of Reactions
Icmt-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions vary depending on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Icmt-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of ICMT in various biochemical pathways.
Biology: Helps in understanding the post-translational modification of proteins and their functions.
Medicine: Shows potential as a therapeutic agent in cancer treatment by inhibiting the proliferation of cancer cells.
Industry: Used in the development of new drugs targeting ICMT-related pathways .
Mechanism of Action
Icmt-IN-6 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the carboxyl methylation of isoprenylated proteins, which is crucial for their proper localization and function. By inhibiting ICMT, this compound disrupts the post-translational modification of these proteins, leading to the mislocalization and inactivation of key signaling molecules such as Ras. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cysmethynil: Another ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT inhibitors: Developed by optimizing cysmethynil to improve potency and selectivity.
Uniqueness of Icmt-IN-6
This compound stands out due to its high selectivity and potency as an ICMT inhibitor. Its unique molecular structure allows for effective inhibition of ICMT at low concentrations, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H31NO2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-methoxy-4-methylaniline |
InChI |
InChI=1S/C23H31NO2/c1-18-10-11-20(16-21(18)25-4)24-14-12-23(19-8-6-5-7-9-19)13-15-26-22(2,3)17-23/h5-11,16,24H,12-15,17H2,1-4H3 |
InChI Key |
OWMWQYJSCGDQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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